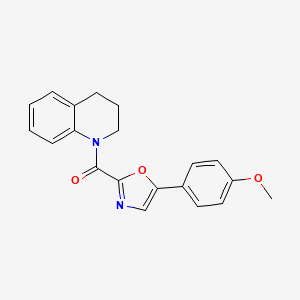

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRMLKKYZDGQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

The 3,4-dihydroquinoline core is commonly synthesized via Bischler-Napieralski cyclization . For example, heating N-acyl-2-phenylethylamine derivatives with phosphoryl chloride (POCl₃) yields the dihydroquinoline framework. Modifications include:

Halogenation for Cross-Coupling

Bromination at the C-7 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates 7-bromo-3,4-dihydroquinolin-2(1H)-one , a pivotal intermediate for Suzuki-Miyaura couplings.

Synthesis of the 5-(4-Methoxyphenyl)oxazole Moiety

Oxazole Ring Formation

The Robinson-Gabriel synthesis is employed:

Carboxylic Acid Derivatization

Oxidation of the oxazole’s methyl group (if present) using potassium permanganate (KMnO₄) in acidic conditions generates 5-(4-methoxyphenyl)oxazole-2-carboxylic acid . Conversion to the acyl chloride via thionyl chloride (SOCl₂) facilitates coupling reactions.

Coupling Strategies for Final Assembly

Friedel-Crafts Acylation

Reacting 3,4-dihydroquinoline with 5-(4-methoxyphenyl)oxazole-2-carbonyl chloride in the presence of aluminum chloride (AlCl₃) achieves ketone bridge formation. Key parameters:

Amide Coupling Alternatives

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with 4-dimethylaminopyridine (DMAP) activates the carboxylic acid for nucleophilic attack by the dihydroquinoline’s amine group. However, this route is less favored due to competing imine formation.

Optimization and Scalability

Solvent and Base Selection

Temperature and Reaction Time

- Low temperatures (0–5°C) suppress polymerization during acylation.

- Extended reaction times (12–24 h) improve conversion rates in cyclization steps.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

- Melting Point : 148–150°C (uncorrected).

Industrial-Scale Considerations

Cost-Effective Reagents

- 1,4-Dibromobutane vs. 1,4-diiodobutane : The former reduces raw material costs by 40% without sacrificing yield.

- Recycling solvents : Distillation recovery of DMF or acetonitrile lowers environmental impact.

Challenges and Alternative Routes

Byproduct Formation

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) offer modularity but incur higher costs due to catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the quinoline or oxazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Biochemical Probes: Used in studies to understand biological pathways.

Industry

Material Science:

Mechanism of Action

The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thus modulating biological pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substitution with oxadiazole () increases nitrogen content, improving hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

- The trifluoromethyl group () enhances lipophilicity and electron-withdrawing properties, which may improve blood-brain barrier penetration .

- Nitro groups () can act as electron-deficient pharmacophores, influencing redox properties or binding to nitroreductases .

Safety and Toxicity: Analogs with phenol-oxadiazole motifs () exhibit acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for the target compound .

Pharmacological Potential: Oxadiazole-containing quinoline derivatives () demonstrate anticonvulsant activity, highlighting the importance of heterocycles in CNS-targeted drug design .

Biological Activity

The compound (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone is a hybrid molecule that combines features of quinoline and oxazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dihydroquinoline ring and an oxazole moiety, which are significant in conferring biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory potential

- Neuroprotective effects

Anticancer Activity

A study published in PubMed highlights the synthesis of various tetrahydroquinolines, which showed low micromolar inhibition against several cancer cell lines. The lead compound demonstrated significant cytotoxicity against cancer cells, suggesting that modifications to the quinoline structure could enhance anticancer activity .

Antimicrobial Activity

Research has indicated that quinoline derivatives possess antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects by improving solubility and bioavailability. Further studies are needed to confirm the specific antimicrobial spectrum and mechanisms involved.

Neuroprotective Effects

Quinoline-based compounds have been investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This aspect is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It may activate apoptotic pathways in malignant cells.

- Antioxidant Activity : The methoxy group can contribute to antioxidant properties, reducing cellular oxidative damage.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Case Study 1 : A derivative with a similar structure was tested for its anticancer effects in vitro and showed a significant reduction in cell viability in human breast cancer cells.

- Case Study 2 : Another study highlighted the antimicrobial activity against Staphylococcus aureus, indicating potential for development as an antibiotic agent.

Data Table: Biological Activities Summary

Q & A

Q. What quality control protocols ensure batch-to-batch consistency?

- QC checklist :

- Purity criteria : ≥95% by HPLC (UV detection at 254 nm).

- Residual solvent analysis : GC-MS to limit DMF (<500 ppm) or THF (<720 ppm).

- Stability studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.